molecular formula C16H20N4O2 B5765421 N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5765421
M. Wt: 300.36 g/mol
InChI Key: DDKUHUWTYVNXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of oxadiazole derivatives, which have been extensively studied for their antimicrobial, antitumor, and anti-inflammatory activities. In

Mechanism of Action

The mechanism of action of N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. Its antitumor activity is thought to be mediated by inducing apoptosis through the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Its anti-inflammatory activity is believed to be due to its ability to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. It has also been found to induce apoptosis in tumor cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway, thereby exhibiting anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It exhibits significant antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, further studies are needed to determine its toxicity profile and potential side effects.

Future Directions

There are several future directions for the research on N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One potential direction is to investigate its potential as a novel antimicrobial agent for the treatment of drug-resistant bacterial infections. Another direction is to explore its potential as a therapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and determine its toxicity profile and potential side effects. Overall, N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea holds great promise as a potential therapeutic agent for various diseases and warrants further investigation.

Synthesis Methods

The synthesis of N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of ethyl-N-(3-methylphenyl)-N-(prop-2-en-1-yl)carbamate with 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom by the nitrogen atom of the urea group, followed by cyclization to form the oxadiazole ring.

Scientific Research Applications

N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains. Additionally, it has shown promising antitumor activity in vitro and in vivo, with the ability to induce apoptosis and inhibit tumor cell proliferation. Furthermore, it has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.

properties

IUPAC Name

3-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-4-9-20(16(21)17-5-2)11-14-18-15(19-22-14)13-8-6-7-12(3)10-13/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKUHUWTYVNXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea

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